molecular formula C18H19N5O3S B2763621 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 840484-12-0

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B2763621
CAS RN: 840484-12-0
M. Wt: 385.44
InChI Key: HPIREYQOFVPXHA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also features two 4-methoxyphenyl groups and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a 1,2,4-triazole ring, two 4-methoxyphenyl groups, and an acetamide group . The presence of these groups contributes to the compound’s unique chemical properties.

Scientific Research Applications

Organophosphorus Compounds Synthesis

Research by Moustafa (1999) explores the synthesis and reactions of organophosphorus compounds, specifically 1,2,4-triazolo(4,3-d)-1,3,4,2-benzo- oxadiazaphosphopine and triazaphosphopine derivatives. These compounds have potential applications in materials science and as intermediates in organic synthesis (Moustafa, 1999).

Anti-Cancer Activity

Ghani and Alabdali (2022) synthesized ligands from a similar compound structure, demonstrating significant cytotoxic effects against breast cancer cell lines. This research points towards potential therapeutic applications for such compounds in oncology (Ghani & Alabdali, 2022).

Antimicrobial Activity

Mahyavanshi et al. (2011) synthesized derivatives for in-vitro antibacterial, antifungal, and anti-tuberculosis screening. The findings contribute to the search for new antimicrobial agents (Mahyavanshi et al., 2011).

Enzyme Inhibition Studies

Virk et al. (2018) conducted studies on the synthesis of compounds for the inhibition of enzymes such as carbonic anhydrase and cholinesterases. These findings may contribute to the development of drugs for diseases related to enzyme dysfunction (Virk et al., 2018).

Green Synthesis Approaches

Research into green synthesis methods for related compounds has also been explored, emphasizing the importance of environmentally friendly chemical processes in the development of new materials and drugs (Zhang, 2008).

properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-14-7-3-12(4-8-14)17-21-22-18(23(17)19)27-11-16(24)20-13-5-9-15(26-2)10-6-13/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIREYQOFVPXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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